2-(4-(4-isobutoxyphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
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Description
2-(4-(4-isobutoxyphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C20H23F3N2O4S and its molecular weight is 444.47. The purity is usually 95%.
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Scientific Research Applications
Oxidative Transformations
Research involving sulfonamide compounds has explored their oxidative transformations. For instance, N-(1-Hydroxypolychloroethyl)sulfonamides undergo oxidation with chromium(VI) oxide to yield various sulfonyl acetamides. This kind of chemical transformation highlights the sulfonamide group's reactivity and potential in synthetic organic chemistry for creating derivatives with specific functional properties (Rozentsveig et al., 2001).
Fries Rearrangement
The Fries rearrangement, a process used to produce hydroxyacetophenones, has been optimized using methane sulfonic acid (MSA), showcasing the utility of sulfonamide and related compounds in facilitating environmentally friendly acid-catalyzed transformations. This application is particularly relevant to the pharmaceutical industry for developing more sustainable manufacturing processes (Commarieu et al., 2002).
Protective Agents in Agriculture
Sulfonamide derivatives, such as mefluidide (N-(2,4-dimethyl-5-[([trifluoromethyl] sulfonyl)amino]phenyl)acetamide), have been investigated for their ability to protect plants from chilling injury. This application underscores the potential of sulfonamide compounds in developing agricultural products that enhance plant resistance to environmental stressors (Tseng & Li, 1984).
Carbonic Anhydrase Inhibitors
Sulfonamide compounds have been studied as inhibitors of human carbonic anhydrase isoforms, which are involved in various physiological and pathological processes. Such studies highlight the therapeutic potential of sulfonamide derivatives in treating diseases like cancer, obesity, epilepsy, and glaucoma (Carta et al., 2017).
Ionic Liquids for Electrochemical Applications
Research has also explored the synthesis of room temperature ionic liquids based on sulfonamide anions for potential use as electrolytes in lithium batteries. This application demonstrates the versatility of sulfonamide compounds in electrochemical systems and energy storage technologies (Matsumoto et al., 2005).
Properties
IUPAC Name |
2-[4-[[4-(2-methylpropoxy)phenyl]sulfonylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O4S/c1-14(2)12-29-17-7-9-18(10-8-17)30(27,28)25-16-5-3-15(4-6-16)11-19(26)24-13-20(21,22)23/h3-10,14,25H,11-13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIUDPPRSUHHKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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